Chemical structure and properties of 5-Fluoro-3'-methylbiphenyl-2-amine
Chemical structure and properties of 5-Fluoro-3'-methylbiphenyl-2-amine
An In-Depth Technical Guide to 5-Fluoro-3'-methylbiphenyl-2-amine: Structure, Properties, and Applications
Abstract
5-Fluoro-3'-methylbiphenyl-2-amine is a fluorinated aromatic amine that serves as a crucial building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and a methyl group onto the biphenylamine scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the compound's chemical structure, physicochemical properties, a validated synthetic pathway, and detailed spectroscopic analysis. Furthermore, it explores the rationale behind its use in drug discovery, particularly leveraging the advantageous effects of fluorination on metabolic stability and binding affinity. Safety and handling protocols are also detailed to ensure its proper use in a research and development setting.
Molecular Identity and Structure
The fundamental identity of this compound is established by its unique structural arrangement, combining a fluorinated aniline ring with a methylated phenyl ring.
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Chemical Name: 5-Fluoro-3'-methyl-[1,1'-biphenyl]-2-amine
Structure: The molecule consists of a biphenyl core. The first phenyl ring is substituted at position 2 with an amine group (-NH₂) and at position 5 with a fluorine atom (-F). The second phenyl ring is substituted at position 3' with a methyl group (-CH₃).
Physicochemical Properties
The properties of 5-Fluoro-3'-methylbiphenyl-2-amine are derived from its composite structure. The biphenyl core provides rigidity and aromaticity, the amine group offers a site for hydrogen bonding and further chemical modification, and the fluorine and methyl groups modulate its polarity, lipophilicity, and metabolic stability.
| Property | Value | Source |
| Physical State | Solid or Liquid at room temperature | [2] |
| Molecular Weight | 201.24 g/mol | [1][2] |
| Molecular Formula | C₁₃H₁₂FN | [1][2] |
| Purity | Typically >95% | [2] |
| Storage | Store in a cool, dark, and well-ventilated place. Keep container tightly sealed in dry conditions. | [3] |
Synthesis and Characterization
The construction of the biphenyl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a preferred method due to its high functional group tolerance and relatively mild reaction conditions.
Proposed Synthetic Route: Suzuki Coupling
The most logical and field-proven approach for synthesizing 5-Fluoro-3'-methylbiphenyl-2-amine involves the Suzuki coupling of a suitably protected aminofluorophenylboronic acid derivative with a methyl-substituted aryl halide. The amine group is often protected during the coupling reaction to prevent side reactions.
Caption: Proposed synthetic workflow for 5-Fluoro-3'-methylbiphenyl-2-amine.
Exemplary Synthetic Protocol (Suzuki Coupling & Reduction)
This protocol describes a representative two-step synthesis from commercially available precursors.
Step 1: Synthesis of 5-Fluoro-3'-methyl-2-nitrobiphenyl
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Setup: To a dry, nitrogen-flushed round-bottom flask, add (5-fluoro-2-nitrophenyl)boronic acid (1.0 eq), 3-bromotoluene (1.1 eq), and a suitable solvent such as a 3:1 mixture of dioxane and water.
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Reagent Addition: Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Add potassium carbonate (K₂CO₃, 2.5 eq) as the base, followed by the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Reaction: Heat the reaction mixture to 80-90°C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by column chromatography on silica gel to yield the pure nitro-intermediate.
Step 2: Reduction to 5-Fluoro-3'-methylbiphenyl-2-amine
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Setup: Dissolve the 5-Fluoro-3'-methyl-2-nitrobiphenyl (1.0 eq) from the previous step in a solvent mixture, such as ethanol or ethyl acetate.
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Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~0.10 w/w) to the solution.
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Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a hydrogen atmosphere (balloon pressure or Parr shaker) and stir vigorously at room temperature until TLC analysis indicates complete consumption of the starting material.
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Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 5-Fluoro-3'-methylbiphenyl-2-amine. Further purification can be achieved by recrystallization or chromatography if necessary.
Spectroscopic Characterization
Structural confirmation is achieved through a combination of spectroscopic methods.
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¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, which will exhibit complex splitting patterns (multiplets) due to proton-proton and proton-fluorine coupling. A singlet corresponding to the methyl group (-CH₃) protons would appear in the upfield aromatic or aliphatic region (approx. 2.3-2.5 ppm). A broad singlet for the amine (-NH₂) protons would also be present, the chemical shift of which is solvent-dependent.
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¹³C NMR (Nuclear Magnetic Resonance): The carbon spectrum will display 13 distinct signals corresponding to the unique carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will show a large coupling constant (¹JCF), a hallmark of fluorinated aromatics.
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MS (Mass Spectrometry): Electron Ionization Mass Spectrometry (EI-MS) would show a prominent molecular ion (M⁺) peak at m/z = 201, corresponding to the molecular weight of the compound.
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IR (Infrared) Spectroscopy: The IR spectrum will feature characteristic absorption bands. These include N-H stretching vibrations for the primary amine (two bands in the 3300-3500 cm⁻¹ region), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C stretching in the aromatic rings (1450-1600 cm⁻¹), and a strong C-F stretching band (typically 1100-1300 cm⁻¹).
Relevance in Medicinal Chemistry and Drug Discovery
The strategic inclusion of fluorine in drug candidates has become a cornerstone of modern medicinal chemistry due to its ability to favorably modulate key drug properties.[4][5]
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Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6]
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Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, enhancing the binding affinity and potency of a drug candidate.
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Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as the amine in this molecule. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and target engagement.
The biphenylamine scaffold itself is prevalent in many biologically active compounds. Specifically, fluorine-substituted NH₂-biphenyl-diarylpyrimidines have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[6][7] In these series, the fluorinated biphenylamine moiety is critical for achieving high potency and an improved safety profile. 5-Fluoro-3'-methylbiphenyl-2-amine represents a key precursor for generating analogs in such research programs, allowing for systematic exploration of the structure-activity relationship (SAR).
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed. While a specific safety data sheet for this exact compound is not universally available, data from structurally related aromatic amines and fluorinated compounds provide a strong basis for safe handling procedures.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]
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Engineering Controls: Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][8]
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Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapor.[3] Wash hands thoroughly after handling.
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Hazards: This compound is expected to cause skin and eye irritation.[8] May be harmful if swallowed, inhaled, or absorbed through the skin. Aromatic amines as a class can have long-term health effects and should be handled with care.
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Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
Conclusion
5-Fluoro-3'-methylbiphenyl-2-amine is a specialized chemical intermediate with significant potential for the development of advanced pharmaceuticals. Its structure is intelligently designed to incorporate features known to enhance the druggability of molecules. A robust understanding of its synthesis, properties, and safe handling is essential for researchers aiming to leverage this valuable building block in the creation of next-generation therapeutics.
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